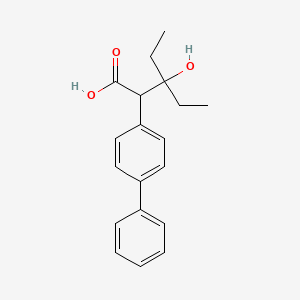
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1'-biphenyl)-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an acetic acid moiety and a hydroxypropyl group, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a biphenyl compound is formed by coupling two aryl halides in the presence of a palladium catalyst.
Introduction of the Acetic Acid Moiety: This step involves the functionalization of the biphenyl core with an acetic acid group, often through Friedel-Crafts acylation.
Addition of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group, which can be achieved through various methods such as Grignard reactions or hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethanol: An aromatic compound with a similar biphenyl structure.
p-Hydroxyphenylethanol: Another aromatic compound with a hydroxy group.
4-Hydroxybenzaldehyde: A compound with a similar aromatic core and functional groups.
Uniqueness
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
85045-58-5 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxy-2-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C19H22O3/c1-3-19(22,4-2)17(18(20)21)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,17,22H,3-4H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
WUWGAIMXUXWKBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)


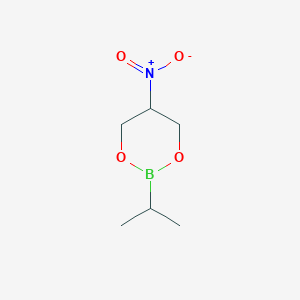
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)

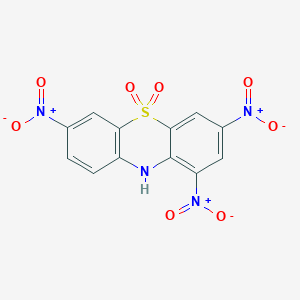
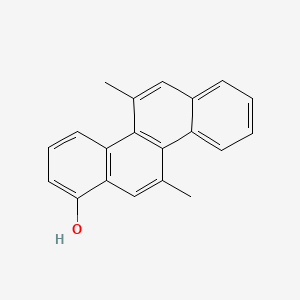
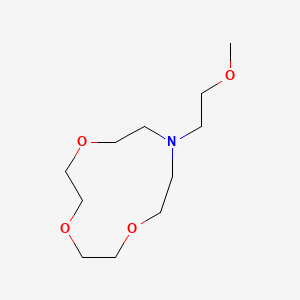

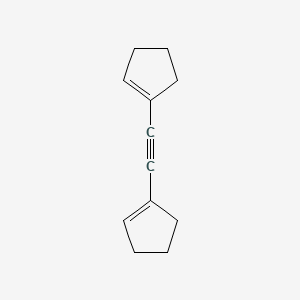
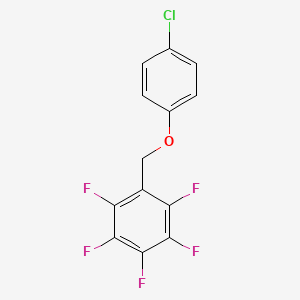
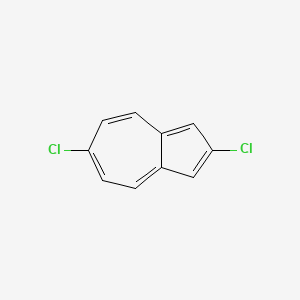
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
